AZ 628

Lung Cancer Non-V600 BRAF Mutations MAPK Pathway

Researchers studying acquired resistance to Type I.5 BRAF inhibitors (e.g., Vemurafenib) require a Type II pan-RAF inhibitor that binds the DFG-out conformation to suppress both RAF monomers and dimers without paradoxical ERK activation. AZ 628 (CAS 1007871-84-2) is the validated solution. • Retains full activity against the BRAF ΔNVTAP deletion mutant, where Vemurafenib is completely ineffective, enabling resistance-overcome studies. • Superior ERK suppression and pro-apoptotic effects vs. Dabrafenib in non-V600 BRAF lung cancer models, both as monotherapy and in Trametinib combinations. • Selective over a panel of 150 kinases; synergistic with MEK inhibitors in KRAS-mutant NSCLC, colorectal, and ovarian cancer models. Supplied with ≥98% HPLC purity and comprehensive CoA documentation to ensure assay reproducibility.

Molecular Formula C27H25N5O2
Molecular Weight 451.5 g/mol
CAS No. 1007871-84-2
Cat. No. B7929168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ 628
CAS1007871-84-2
Molecular FormulaC27H25N5O2
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(C)(C)C#N)NC3=CC4=C(C=C3)N=CN(C4=O)C
InChIInChI=1S/C27H25N5O2/c1-17-8-9-21(31-25(33)18-6-5-7-19(12-18)27(2,3)15-28)14-24(17)30-20-10-11-23-22(13-20)26(34)32(4)16-29-23/h5-14,16,30H,1-4H3,(H,31,33)
InChIKeyZGBGPEDJXCYQPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AZ 628: Type II Pan-RAF Inhibitor


AZ 628 is an experimental, ATP-competitive Type II pan-RAF kinase inhibitor developed by AstraZeneca, primarily used as a research tool to interrogate the RAS/RAF/MEK/ERK signaling pathway . It is characterized by its ability to inhibit multiple RAF isoforms, including wild-type B-Raf, the oncogenic B-Raf V600E mutant, and c-Raf-1, with reported cell-free IC50 values of 105 nM, 34 nM, and 29 nM, respectively . Beyond its primary targets, AZ 628 also displays inhibitory activity against a panel of receptor tyrosine kinases, such as VEGFR2, DDR2, Lyn, Flt1, and FMS . Its classification as a Type II inhibitor, which binds to the DFG-out inactive conformation of the kinase, is a critical feature that underpins its distinct functional profile compared to earlier-generation RAF inhibitors [1].

Why AZ 628 Is Irreplaceable in Resistant Models


The experimental utility of AZ 628 is inseparable from its mechanism of action as a Type II RAF inhibitor. Unlike Type I (e.g., SB-590885) or Type I.5 (e.g., Vemurafenib, Dabrafenib) inhibitors that bind the active DFG-in conformation and can induce paradoxical ERK pathway activation, AZ 628 binds to the inactive DFG-out state, thereby suppressing both RAF monomers and dimers [1]. This mechanistic distinction is not an abstract property; it translates into quantifiably different outcomes in specific biological contexts, particularly in models harboring non-V600 BRAF mutations, KRAS mutations, or mechanisms of acquired resistance to selective BRAF inhibitors [1][2]. Consequently, substituting AZ 628 with a more widely available or cheaper Type I.5 inhibitor will not recapitulate its activity in these critical disease models, potentially leading to erroneous experimental conclusions and failed assay reproducibility.

AZ 628: Quantitative Evidence Comparison


Superior ERK Suppression vs Dabrafenib in Non-V600 BRAF Mutants

AZ 628, a Type II inhibitor, is directly compared to the Type I.5 inhibitor Dabrafenib in cells expressing non-V600 BRAF mutants. In HEK293T cells co-expressing various non-V600 BRAF mutants with CRAF, AZ 628 inhibited ERK signaling more effectively than Dabrafenib. This differential activity was also confirmed in the H1666 lung cancer cell line, which harbors an endogenous non-V600, impaired-kinase BRAF mutation. In this clinically relevant model, AZ 628 as a single agent, and in combination with Trametinib, demonstrated superior MEK-inhibitory and pro-apoptotic effects compared to Dabrafenib [1].

Lung Cancer Non-V600 BRAF Mutations MAPK Pathway ERK Phosphorylation

Potency in Vemurafenib-Resistant BRAF ΔNVTAP Model

In a model of acquired resistance to Type I.5 inhibitors, cell lines engineered with the BRAF ΔNVTAP deletion mutation were found to be completely resistant to Vemurafenib but remained sensitive to AZ 628. A 72-hour cell viability assay directly compared the sensitivity of ΔNVTAP-mutant lines to Vemurafenib, GDC-0879, and AZ-628. The results clearly showed that while the cells were resistant to Vemurafenib and only partially sensitive to GDC-0879, they retained high sensitivity to AZ-628 [1]. This finding was consistent across a panel of cell lines, highlighting the ability of AZ 628 to overcome a specific, clinically observed resistance mechanism.

Acquired Resistance BRAF Deletion Mutants Pancreatic Cancer Melanoma

Balanced Pan-RAF Isoform Inhibition

The utility of AZ 628 as a pan-RAF inhibitor is defined by its specific balance of potency across RAF isoforms. It shows near-equivalent potency for c-Raf-1 (IC50 = 29 nM) and B-Raf V600E (IC50 = 34 nM), with 3-4 fold lower potency for wild-type B-Raf (IC50 = 105 nM) . This profile is distinct from other pan-RAF inhibitors. For instance, the advanced clinical compound LY3009120 shows a different balance, with IC50 values of 42 nM for C-Raf and 31-47 nM for B-Raf (in A375 cells) . Another comparator, TAK-632, displays a much more potent profile with IC50s of 1.4 nM (C-Raf) and 8.3 nM (B-Raf WT) . The unique IC50 ratio of AZ 628 provides a valuable reference point for structure-activity relationship (SAR) studies and for selecting a chemical probe with a specific pharmacological signature.

Kinase Selectivity Profiling Pan-RAF Inhibitors Comparative Pharmacology

High Kinome Selectivity

The utility of a chemical probe is significantly determined by its selectivity. AZ 628 has been profiled against a panel of 150 other kinases and demonstrates high selectivity for RAF kinases . While it does inhibit several receptor tyrosine kinases (e.g., VEGFR2, DDR2, Lyn, Flt1, FMS) at higher concentrations , the breadth of its selectivity against the wider kinome is a key differentiating feature when compared to less selective multi-kinase inhibitors. This selectivity profile is particularly important for interpreting phenotypic data, as it reduces the likelihood that observed biological effects are driven by potent off-target interactions, thereby increasing confidence in target engagement studies.

Kinase Selectivity Off-Target Effects Chemical Probe Validation

Differential Cellular Sensitivity by BRAF V600E Status

The translational relevance of AZ 628's biochemical potency is confirmed by its cellular activity. In a panel of 70 cancer cell lines, AZ 628 exhibited a wide range of anti-proliferative activity, with GI50 values spanning from 0.02 µM to >32 µM [1]. Notably, 34% of the lines (24/70) were responsive (GI50 < 1 µM), with melanoma and colon cancer lines being the most sensitive lineages. Critically, all cell lines with a known BRAF V600E or V600G mutation were responsive to AZ 628, while many wild-type BRAF lines were not, demonstrating a clear genotype-selectivity relationship [1]. For example, in BRAF V600E mutant Colo205 and A375 cells, AZ 628 reduced phospho-ERK levels with EC50 values in the 14-16 nM range [1]. This data contrasts with its higher IC50 (105 nM) for wild-type B-Raf in cell-free assays, reinforcing its cellular preference for the oncogenic mutant.

Cellular Pharmacology GI50 Melanoma Colorectal Cancer

AZ 628: Validated Research Applications


Non-V600 BRAF Mutant Lung Cancer Models

AZ 628 is the preferred chemical probe for studies in cellular models of lung cancer harboring non-V600 BRAF mutations. Direct comparative evidence demonstrates that AZ 628 provides superior suppression of ERK signaling and greater pro-apoptotic effects compared to Dabrafenib in this specific genetic context, both as a single agent and in combination with a MEK inhibitor like Trametinib [1]. This makes AZ 628 an essential tool for preclinical target validation and combination therapy screening in this difficult-to-treat patient subset.

Overcoming Acquired BRAF Inhibitor Resistance

Research focused on mechanisms of acquired resistance to Type I.5 BRAF inhibitors (e.g., Vemurafenib) should prioritize AZ 628 as a reference compound. Quantifiable evidence shows that AZ 628 retains full activity against the BRAF ΔNVTAP deletion mutant, a model of clinical resistance where Vemurafenib is completely ineffective [1]. This property enables the study of pan-RAF inhibition as a strategy to overcome or prevent resistance and validates its use in high-throughput screens for compounds that synergize with Type II inhibitors.

Kinase Selectivity Profiling

AZ 628 serves as a benchmark Type II pan-RAF inhibitor for comparative pharmacology and kinome selectivity studies. Its well-documented selectivity over a panel of 150 kinases [1] and its specific isoform inhibition profile (29 nM for c-Raf, 34 nM for B-Raf V600E) [2] make it a valuable comparator when evaluating novel RAF inhibitors or studying the functional consequences of differential RAF isoform targeting. It is also a key component in curated kinase inhibitor libraries for chemical biology screening.

MAPK Signaling in KRAS-Mutant Cancers

In cellular models of KRAS-mutant cancers, particularly those from NSCLC, colorectal, and ovarian lineages, AZ 628 is a critical tool for studying the role of RAF signaling. Preclinical evidence indicates that Type II pan-RAF inhibitors like AZ 628 demonstrate synergistic activity with MEK inhibitors in multiple KRAS-mutant indications [1]. Furthermore, many responsive cell lines in a large cancer panel study were found to have mutant KRAS [2], confirming its utility in probing this specific oncogenic context where selective BRAF inhibitors have limited single-agent activity.

Technical Documentation Hub

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